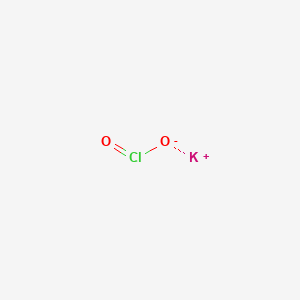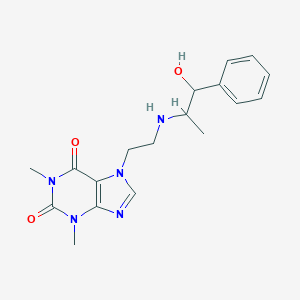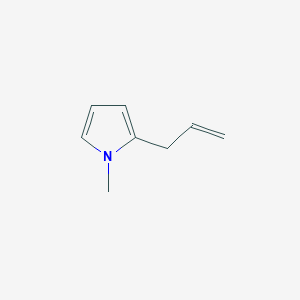
Potassium Chlorite
描述
Potassium chlorite is a chemical compound with the formula KClO₂. It is a potassium salt of chlorous acid and appears as a white crystalline powder. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: Potassium chlorite can be synthesized through several methods:
Thermal Decomposition of Potassium Chlorate: This method involves heating potassium chlorate (KClO₃) to decompose it into this compound and oxygen gas.
Reaction of Chloric Acid and Potassium Hydroxide: Chloric acid (HClO₂) reacts with potassium hydroxide (KOH) to produce this compound and water.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of chlorine dioxide (ClO₂) with potassium hydroxide. The reaction typically occurs in an aqueous solution and is followed by crystallization to obtain the solid product.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic substances.
Reduction: It can be reduced to potassium chloride (KCl) and oxygen gas.
Substitution: In some reactions, this compound can undergo substitution reactions where the chlorite ion is replaced by another ion.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds, metals, and other reducing agents. These reactions often occur under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂) are commonly used.
Substitution Reactions: These reactions typically involve halogens or other reactive non-metals.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds or metal oxides.
Reduction: The primary products are potassium chloride and oxygen gas.
Substitution: The products depend on the substituting ion but often include new chlorite compounds or halides.
科学研究应用
Potassium chlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: this compound is used in studies involving oxidative stress and its effects on biological systems.
Medicine: It has been explored for its potential use in antimicrobial treatments and as a disinfectant.
作用机制
The mechanism of action of potassium chlorite primarily involves its strong oxidizing properties. It can disrupt cellular processes by oxidizing essential biomolecules such as proteins, lipids, and nucleic acids. This oxidative stress can lead to cell damage and death, making it effective as a disinfectant and antimicrobial agent. The molecular targets include various enzymes and structural proteins within cells .
相似化合物的比较
Sodium Chlorite (NaClO₂): Similar in structure and properties, sodium chlorite is also a strong oxidizing agent used in similar applications.
Potassium Chlorate (KClO₃): Another potassium salt with strong oxidizing properties, but it is more stable and less reactive than potassium chlorite.
Sodium Chlorate (NaClO₃): Similar to potassium chlorate, it is used in industrial applications for its oxidizing properties.
Uniqueness of this compound: this compound is unique due to its specific balance of reactivity and stability. It is more reactive than potassium chlorate but more stable than sodium chlorite, making it suitable for specific industrial and research applications where controlled oxidation is required .
属性
IUPAC Name |
potassium;chlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKNDGJUCDNMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KClO2, ClKO2 | |
| Record name | potassium chlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13898-47-0 (Parent) | |
| Record name | Potassium chlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90931758 | |
| Record name | Potassium chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-27-3 | |
| Record name | Potassium chlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K32L1LFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















